BMS-453 Induces Active TGFβ 33-Fold in Normal Breast Cells Versus Only 3-Fold by All-Trans Retinoic Acid
In normal human mammary epithelial cells (HMEC), BMS-453 increased active TGFβ activity by 33-fold over baseline, whereas all-trans retinoic acid (atRA), the natural pan-agonist comparator, increased active TGFβ by only 3-fold [1]. Total TGFβ activity was increased 3–5-fold by both compounds, but BMS-453 uniquely induced the conversion of latent TGFβ to the biologically active form. Critically, a TGFβ-blocking antibody prevented BMS-453-induced growth inhibition but did not prevent atRA-induced growth inhibition, demonstrating that BMS-453 operates through a mechanistically distinct, TGFβ-dependent pathway [1].
| Evidence Dimension | Induction of active TGFβ activity in normal breast cells |
|---|---|
| Target Compound Data | 33-fold increase in active TGFβ |
| Comparator Or Baseline | All-trans retinoic acid (atRA): 3-fold increase in active TGFβ |
| Quantified Difference | 11-fold greater activation of active TGFβ by BMS-453 over atRA; atRA's growth inhibition is TGFβ-independent, BMS-453's is TGFβ-dependent |
| Conditions | Normal human mammary epithelial cells (HMEC); active vs. total TGFβ measured by PAI-1/luciferase bioassay; anti-TGFβ antibody blockade experiments |
Why This Matters
For procurement in breast cancer chemoprevention research, BMS-453 is the only retinoid shown to inhibit cell growth exclusively through active TGFβ induction—a mechanism not shared by atRA—enabling pathway-specific mechanistic studies that atRA cannot support.
- [1] Yang L, Ostrowski J, Reczek P, Brown P. The retinoic acid receptor antagonist, BMS453, inhibits normal breast cell growth by inducing active TGFβ and causing cell cycle arrest. Oncogene. 2001;20(55):8025-8035. doi:10.1038/sj.onc.1204911. View Source
